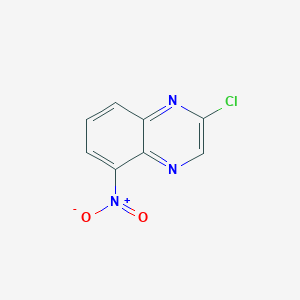

2-Chloro-5-nitroquinoxaline

CAS No.: 55687-01-9

Cat. No.: VC2574178

Molecular Formula: C8H4ClN3O2

Molecular Weight: 209.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55687-01-9 |

|---|---|

| Molecular Formula | C8H4ClN3O2 |

| Molecular Weight | 209.59 g/mol |

| IUPAC Name | 2-chloro-5-nitroquinoxaline |

| Standard InChI | InChI=1S/C8H4ClN3O2/c9-7-4-10-8-5(11-7)2-1-3-6(8)12(13)14/h1-4H |

| Standard InChI Key | XYLXKWNSXXAUEB-UHFFFAOYSA-N |

| SMILES | C1=CC2=NC(=CN=C2C(=C1)[N+](=O)[O-])Cl |

| Canonical SMILES | C1=CC2=NC(=CN=C2C(=C1)[N+](=O)[O-])Cl |

Introduction

Chemical Structure and Properties

2-Chloro-5-nitroquinoxaline is a heterocyclic compound featuring a quinoxaline core structure (a benzene ring fused with a pyrazine ring) with a chlorine atom substituted at position 2 and a nitro group at position 5. While specific physical property data for this exact compound is limited in the provided sources, we can make informed predictions based on similar compounds.

Based on structural analogies with compounds like 2-Chloro-5-nitropyridine, which has a melting point of 105-108°C and a predicted boiling point of 256.6±20.0°C , we would expect 2-Chloro-5-nitroquinoxaline to have a relatively high melting and boiling point due to the presence of both the nitro group and the heterocyclic structure. The nitro group would contribute to increased intermolecular forces through dipole-dipole interactions.

Similar compounds like 2-Chloro-5-nitropyridine appear as light yellow to beige crystalline powder , suggesting that 2-Chloro-5-nitroquinoxaline may have comparable physical appearance. The estimated density would likely be in the range of 1.6-1.7 g/cm³, similar to the 1.6616 g/cm³ reported for 2-Chloro-5-nitropyridine .

Table 1. Predicted Physical Properties of 2-Chloro-5-nitroquinoxaline

The purification process would likely involve multiple washing steps with water and sodium carbonate solution, followed by vacuum distillation and rectification to achieve high purity levels, similar to procedures described for related compounds .

Reactivity and Chemical Behavior

The presence of both chloro and nitro functional groups imparts specific reactivity patterns to 2-Chloro-5-nitroquinoxaline. The chloro group at position 2 would be particularly susceptible to nucleophilic aromatic substitution reactions due to its location on the pyrazine ring portion of the quinoxaline system, which is electron-deficient. This reactivity would be further enhanced by the electron-withdrawing effect of the nitro group.

The nitro group at position 5 would contribute to the compound's electronic properties, making it electron-deficient and potentially useful in various reactions where electron-poor systems are advantageous. Like other nitro-aromatic compounds, it might undergo reduction to form amino derivatives under appropriate conditions.

Environmental and Biodegradation Considerations

Compounds containing nitro and chloro groups often present environmental concerns due to their potential persistence and toxicity. Studies on related compounds like 2-chloro-5-nitrophenol (2C5NP) provide insights into potential biodegradation pathways that might be applicable to 2-Chloro-5-nitroquinoxaline.

Research on 2C5NP has demonstrated that certain bacterial strains can degrade this compound through a partial reductive pathway . The initial step involves reduction of the nitro group to nitroso and hydroxylamino intermediates, catalyzed by nitroreductase enzymes . Similar enzymatic transformations might potentially occur with 2-Chloro-5-nitroquinoxaline, though the quinoxaline ring system would likely affect the degradation kinetics and pathway.

The biodegradation of 2C5NP has been found to be concentration-dependent, with inhibitory effects observed at concentrations exceeding 0.7 mM . Such concentration-dependent toxicity might also be expected for 2-Chloro-5-nitroquinoxaline, particularly given the presence of both nitro and chloro functional groups.

Analytical Characterization Techniques

The characterization of 2-Chloro-5-nitroquinoxaline would typically involve multiple analytical techniques. Based on approaches used for similar compounds, HPLC-MS analysis would be valuable for identification and purity assessment. For example, studies on 2C5NP utilized HPLC-MS to detect transformation products with specific retention times and mass spectral patterns .

UV-visible spectroscopy would also be informative, as the nitro and chloro substituents, along with the quinoxaline core, would contribute to characteristic absorption peaks. Related compounds like 2-chloro-5-nitrosophenol show absorption maxima at 230 and 298 nm, while 2-chloro-5-hydroxylaminophenol exhibits peaks at 240 and 288 nm .

NMR spectroscopy, particularly 1H and 13C NMR, would provide structural confirmation through characteristic chemical shifts for the aromatic protons and carbons of the quinoxaline ring system, influenced by the electron-withdrawing effects of the nitro and chloro substituents.

Research Gaps and Future Directions

Several research gaps exist regarding 2-Chloro-5-nitroquinoxaline:

-

Detailed synthetic methodologies specifically optimized for this compound need to be developed and validated, particularly focusing on regioselectivity in both the nitration and chlorination steps.

-

Comprehensive physical and chemical property data should be experimentally determined to establish accurate reference values rather than relying on predictions from related structures.

-

Environmental fate studies, including biodegradation pathways and kinetics, would be valuable given the potential environmental concerns associated with chlorinated nitroaromatic compounds.

-

Structure-activity relationship studies comparing 2-Chloro-5-nitroquinoxaline with other substituted quinoxalines would provide insights into how the specific positioning of the chloro and nitro groups affects properties and reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume